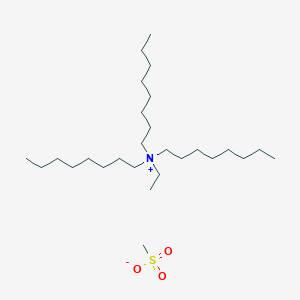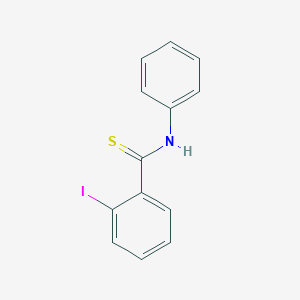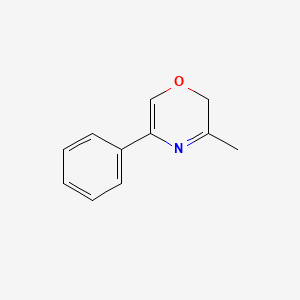
Thiocyanic acid, phenylethynyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanic acid, phenylethynyl ester is an organic compound with the molecular formula C_9H_5NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
Thiocyanic acid, phenylethynyl ester can be synthesized through several methods. One common approach involves the reaction of phenylethynyl alcohol with thiocyanic acid in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Thiocyanic acid, phenylethynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into thiols or other reduced forms.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Thiocyanic acid, phenylethynyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which thiocyanic acid, phenylethynyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the thiocyanate moiety can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- Thiocyanic acid, phenylmethyl ester
- Thiocyanic acid, benzyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, phenylethynyl ester is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties
特性
CAS番号 |
83893-97-4 |
|---|---|
分子式 |
C9H5NS |
分子量 |
159.21 g/mol |
IUPAC名 |
2-phenylethynyl thiocyanate |
InChI |
InChI=1S/C9H5NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H |
InChIキー |
UCPUFULYHFKVSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)









![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)

